
1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isopropyl-1H-imidazol-2-yl)-N-methylmethanamine is a chemical compound with the empirical formula C7H15Cl2N3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.Cl.CC(C)n1ccnc1CN . The InChI key for this compound is HYROBTKYYFNLBD-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Novel Synthetic Methodologies
A notable application involves the development of innovative synthetic routes for heterocyclic compounds, particularly imidazopyrazines. A study by Galli et al. (2019) outlines a one-pot multicomponent reaction to synthesize substituted imidazopyrazines, exploiting the nucleophilicity of the nitrogen atom of imidazoles. This method showcases the efficient interception of the nascent nitrilium ion by the imidazole nitrogen atom, channeling the reaction towards the sole formation of imidazopyrazines and suppressing competitive side product formation, demonstrating robustness and versatility in the synthesis of heterocyclic compounds (Galli et al., 2019).
Corrosion Inhibition
The compound's derivatives have been explored as corrosion inhibitors. Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds with a structure similar to 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine and studied their effectiveness as corrosion inhibitors for N80 steel in an HCl solution. Their research found these compounds to act as mixed-type inhibitors, offering insights into novel corrosion protection strategies for industrial applications (Yadav et al., 2015).
Polymer Science
In polymer science, the compound's derivatives have been utilized in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-tosyl aziridine, as described by Bakkali-Hassani et al. (2018). This research demonstrates the effectiveness of aminoalcohols as initiators in NHC-OROP, highlighting a metal-free route to synthesize α-hydroxy-ω-amino telechelics based on polyaziridine, showcasing the compound's versatility in initiating polymerization reactions (Bakkali-Hassani et al., 2018).
Biological Activity
Another area of application includes the synthesis and evaluation of metal complexes derived from Schiff base 2-aminomethylbenzimidazole for their biological activities. Al-Hakimi et al. (2020) synthesized ligands by condensation of (1H-benzo[d]imidazol-2-yl)methanamine, demonstrating significant antibacterial, antifungal, and antitumor activities, thus indicating the potential of these compounds in medical applications (Al-Hakimi et al., 2020).
Orientations Futures
The compound and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands . The bulky adamantyl group would be expected to provide a substantial steric shielding of a coordinated metal center . This steric shielding could promote the study of reaction pathways and reactive intermediates .
Propriétés
IUPAC Name |
N-methyl-1-(1-propan-2-ylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-5-4-10-8(11)6-9-3/h4-5,7,9H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWBGXYBVHMUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)
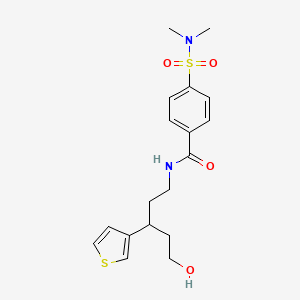
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)

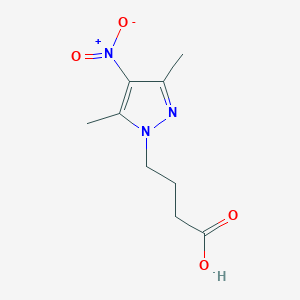
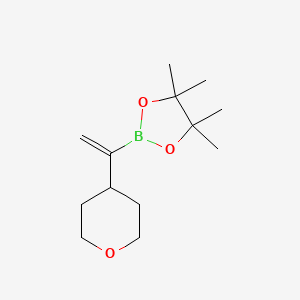
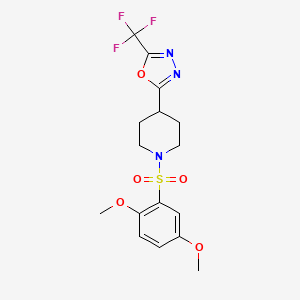
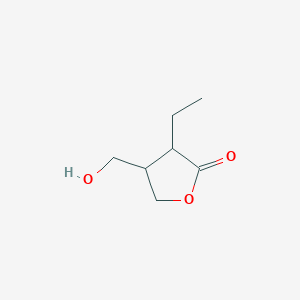
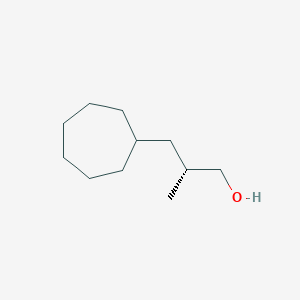

![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)
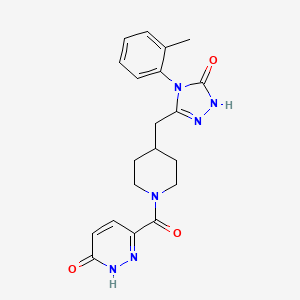
![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)
